Product packaging for 1-Benzofuran-5-carbohydrazide(Cat. No.:)

1-Benzofuran-5-carbohydrazide

Cat. No.: B8726928
M. Wt: 176.17 g/mol
InChI Key: CGETZQBDXVAOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-5-carbohydrazide (CAS 1005205-57-1) is a high-purity chemical building block with a molecular formula of C9H8N2O2 and a molecular weight of 176.175 g/mol . This compound features a benzofuran scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities, fused with a reactive carbohydrazide functional group . The carbohydrazide moiety serves as a key synthon for the synthesis of diverse derivatives, most notably Schiff bases (hydrazones), which are developed for their enhanced bioactive properties . Researchers are increasingly exploring this compound and its derivatives as a potent scaffold for developing novel antimicrobial agents . Structural analogs have demonstrated significant activity against various bacterial and fungal strains . The mechanism of action for these antimicrobial derivatives often involves inhibition of key bacterial enzymes, such as dihydrofolate reductase or DNA gyrase, which are critical for microbial DNA replication and survival . Furthermore, the benzofuran core is recognized for its potential in anticancer research, with various benzofuran derivatives exhibiting potent antiproliferative activities against a range of human cancer cell lines and functioning through mechanisms like tubulin polymerization inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B8726928 1-Benzofuran-5-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-benzofuran-5-carbohydrazide

InChI

InChI=1S/C9H8N2O2/c10-11-9(12)7-1-2-8-6(5-7)3-4-13-8/h1-5H,10H2,(H,11,12)

InChI Key

CGETZQBDXVAOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)NN

Origin of Product

United States

Significance of Benzofuran Derivatives in Contemporary Chemical Synthesis

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged scaffold found in a vast number of natural products and synthetic molecules. lbp.worldcuestionesdefisioterapia.com This structural motif is associated with a broad spectrum of biological activities, which has cemented its importance in medicinal chemistry. cuestionesdefisioterapia.comvjol.info.vn Derivatives of benzofuran are known to exhibit anti-inflammatory, antimicrobial, antifungal, and antitumor properties, among others. nih.gov

The benzofuran ring system is not merely a passive framework but an active participant in molecular interactions, making it a frequent target for synthetic modification. lbp.world Its derivatives are utilized as key intermediates in the construction of more complex molecular architectures. chimicatechnoacta.ru The development of new methods for synthesizing and functionalizing the benzofuran core is an ongoing area of research, highlighting its central role in the creation of novel compounds with potential pharmacological applications. lbp.world

PropertyDescription
Core Structure Fused benzene and furan rings
Significance Found in numerous biologically active natural and synthetic products lbp.worldcuestionesdefisioterapia.com
Key Biological Activities Antimicrobial, anti-inflammatory, antitumor, antifungal nih.gov
Synthetic Utility Important intermediate for diverse and complex heterocyclic compounds chimicatechnoacta.ru

The Role of Hydrazide Functionality in Diverse Organic Transformations

The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a highly versatile and reactive handle in organic synthesis. researchgate.net Organic acid hydrazides are stable, often crystalline solids, that serve as crucial starting materials for a wide array of chemical transformations. Their importance is underscored by their utility as synthons for building various five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com

One of the most common reactions involving hydrazides is their condensation with aldehydes and ketones to form hydrazones. researchgate.net These hydrazones are not just stable derivatives but are themselves valuable intermediates for synthesizing heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. vjol.info.vnasianpubs.org The hydrazide group's ability to react with both electrophiles and nucleophiles makes it a powerful tool for molecular construction. mdpi.com This reactivity allows chemists to readily introduce complex functionalities and build diverse molecular libraries for various applications, including drug discovery. vjol.info.vnresearchgate.net

Functional GroupFormulaKey ReactionsResulting Structures
Hydrazide -C(=O)NHNH₂Condensation with aldehydes/ketonesHydrazones
Hydrazide Cyclization with reagents like carbon disulfide1,3,4-Oxadiazoles, 1,2,4-Triazoles
Hydrazone Further cyclization reactionsPyrazoles, Thiazolidinones

Overview of 1 Benzofuran 5 Carbohydrazide As a Strategic Molecular Scaffold

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comicj-e.org For this compound, the primary disconnection is at the amide bond of the hydrazide moiety, leading to a 1-benzofuran-5-carbonyl derivative (such as a carboxylic acid or ester) and hydrazine (B178648). This is a standard and highly reliable transformation.

The 1-benzofuran-5-carbonyl precursor can be further disconnected. A common strategy involves the formation of the benzofuran ring itself. For instance, a retrosynthetic analysis of a related compound, benzofuran-6-carboxylic acid, highlights key strategies such as intramolecular cross-coupling and oxidative dehydrogenation reactions. researchgate.net Adapting this logic, the 1-benzofuran-5-carboxylic acid can be traced back to simpler precursors. One logical disconnection is between the oxygen atom and the C2 carbon of the furan (B31954) ring, and between the C3 and C3a carbons. This suggests precursors like a substituted phenol (B47542) and a two-carbon synthon that can undergo cyclization.

Another key disconnection targets the C-C bond between the benzene (B151609) ring and the carbonyl group at the 5-position. This points towards a Friedel-Crafts acylation of a pre-formed benzofuran ring or building the benzofuran ring onto a benzene core already bearing a suitable functional group. These disconnections form the basis for the forward synthetic routes discussed in the following sections.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be achieved through several reliable methods, primarily involving the formation of the benzofuran core followed by the introduction and modification of the C5-substituent.

Precursor-Based Approaches (e.g., from Carboxylates, Aldehydes)

A common and effective strategy begins with the synthesis of a key precursor, such as 1-benzofuran-5-carboxylic acid or 1-benzofuran-5-carbaldehyde.

From Carboxylic Acids: 1-Benzofuran-5-carboxylic acid is a pivotal intermediate. tandfonline.comnih.gov This acid can be converted into the corresponding acyl chloride, 1-benzofuran-5-carbonyl chloride, by reacting it with reagents like thionyl chloride or oxalyl chloride. smolecule.com The resulting acyl chloride is a highly reactive electrophile that can readily react with hydrazine to form the desired this compound. The carbonyl chloride can react with various nucleophiles, including amines and alcohols, to yield amides and esters, respectively. smolecule.com

From Aldehydes: An alternative route proceeds via 1-benzofuran-5-carbaldehyde. vulcanchem.com This aldehyde can be synthesized, for example, from 5-bromo-1-benzofuran through a Grignard reaction followed by formylation with dimethylformamide (DMF). The aldehyde can then be oxidized to the corresponding carboxylic acid, which is subsequently converted to the carbohydrazide as described above.

PrecursorReagents for Conversion to CarbohydrazideReference
1-Benzofuran-5-carboxylic acid1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Hydrazine (N₂H₄) smolecule.com
1-Benzofuran-5-carbaldehyde1. Oxidizing agent (e.g., KMnO₄, CrO₃) to form the carboxylic acid 2. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 3. Hydrazine (N₂H₄)

Hydrazinolysis of Benzofuran Carboxylates and Esters

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a widely used method for the synthesis of hydrazides from esters. nih.govhpu2.edu.vnvjol.info.vnderpharmachemica.com In this approach, an ester of 1-benzofuran-5-carboxylic acid, such as ethyl 1-benzofuran-5-carboxylate, is refluxed with hydrazine hydrate (B1144303). bldpharm.com The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide. This method is often preferred due to its simplicity and high yields. For the related 2-isomer, ethyl benzofuran-2-carboxylate is readily converted to benzofuran-2-carbohydrazide by treatment with hydrazine hydrate. nih.govvjol.info.vnderpharmachemica.com

Preparation of Substituted Benzofuran Carbohydrazides (General Methods)

The synthesis of substituted benzofuran carbohydrazides allows for the exploration of structure-activity relationships in various applications. These methods generally involve either building a substituted benzofuran ring from scratch or functionalizing a pre-existing benzofuran scaffold.

Strategies for Benzofuran Ring Formation (e.g., Cyclocondensation, Oxidative Annulation)

The construction of the benzofuran ring is a cornerstone of this chemistry, with several powerful methods available.

Cyclocondensation Reactions: A classic and versatile method involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base like potassium carbonate. nih.govvjol.info.vnderpharmachemica.com This reaction proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring. This approach allows for the introduction of substituents on the benzene ring by starting with appropriately substituted salicylaldehydes.

Oxidative Annulation: More contemporary methods involve oxidative annulation strategies. These reactions can form the benzofuran ring in a single step from simpler precursors. For example, phenols can react with alkynes in the presence of a metal catalyst to afford benzofuran derivatives. These methods offer high atom economy and can tolerate a variety of functional groups.

Introduction of the Hydrazide Moiety

The introduction of the hydrazide functional group is typically the final key step in the synthetic sequence. As detailed previously, this is most commonly achieved through two main pathways:

Conversion from a Carboxylic Acid: The substituted benzofuran-5-carboxylic acid is first activated, usually by converting it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride. This activated intermediate is then treated with hydrazine hydrate to yield the final carbohydrazide. smolecule.com

Hydrazinolysis of an Ester: The corresponding substituted ethyl or methyl benzofuran-5-carboxylate is reacted directly with hydrazine hydrate, often under reflux conditions, to produce the carbohydrazide. nih.govvjol.info.vn This method is demonstrated in the synthesis of various substituted benzofuran-2-carbohydrazides, such as 5-nitro- and 5-bromo-benzofuran-2-carbohydrazide, and is applicable to the 5-carbohydrazide isomers as well. hpu2.edu.vnresearchgate.net

Advanced Synthetic Strategies

The synthesis of benzofuran carbohydrazides is increasingly benefiting from advanced strategies that offer improvements in terms of reaction time, yield, and environmental impact over classical methods. These approaches include green chemistry techniques and the use of novel catalytic systems.

Green Chemistry Approaches in Benzofuran Carbohydrazide Synthesis

Green chemistry principles are being applied to the synthesis of benzofuran carbohydrazides to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. derpharmachemica.comscispace.com Environmentally benign techniques such as mechanochemical and ultrasound-assisted synthesis are gaining prominence. mdpi.commdpi.comnih.gov

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together with minimal or no solvent, represents a significant green chemistry approach. nih.govscienceopen.com This solvent-free method offers advantages such as operational simplicity, mild reaction conditions, high efficiency, and easy product purification. nih.gov

The synthesis of hydrazones, which are structurally analogous to the final step in many benzofuran carbohydrazide syntheses, has been effectively achieved using grinding techniques. nih.govscienceopen.com In a typical procedure, a carbohydrazide is ground in a mortar with a suitable aldehyde or ketone. scienceopen.com The reaction can be facilitated by the addition of a catalytic amount of acetic acid, often just a few drops. nih.gov This method has been used to generate various hydrazones and azines in high to exceptional yields, demonstrating its potential applicability for the final condensation step in the synthesis of this compound derivatives. mdpi.comdntb.gov.ua

Table 1: Examples of Hydrazone Synthesis via Grinding Method

Reactant 1Reactant 2ConditionsYield (%)Reference
4-Methyl-2-phenylthiazole-5-carbohydrazideCyclohexanone (B45756)Grinding, cat. Acetic Acid, 10-20 min88 nih.gov
4-Methyl-2-phenylthiazole-5-carbohydrazideCycloheptanone (B156872)Grinding, cat. Acetic Acid, 10-20 min87 nih.gov
(E)-3-(1-hydrazineylideneethyl)-1H-indoleBenzaldehydeGrinding, 1 drop Acetic AcidHigh mdpi.com

This technique avoids the need for bulk solvents, thereby reducing chemical waste and environmental impact. scienceopen.com

Ultrasound-assisted synthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, often leading to higher yields, significantly shorter reaction times, and increased product purity compared to conventional heating methods. scispace.commdpi.com The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and collapse of bubbles—which creates localized hot spots with extreme temperatures and pressures, thereby accelerating reaction rates. scispace.com

This green technique has been successfully applied to the synthesis of various benzofuran derivatives, including those involving carbohydrazide moieties. mdpi.commdpi.com For instance, in the synthesis of benzofuran–triazole hybrids from a benzofuran carbohydrazide precursor, the use of ultrasonic irradiation dramatically reduced the reaction time to 15–30 minutes from the 15–24 hours required for conventional heating. mdpi.com Concurrently, the product yields saw a substantial increase from a range of 47–56% to 67–78%. mdpi.com

Similar improvements were observed in the synthesis of S-alkylated benzofuran–oxadiazole derivatives. mdpi.com A comparative study of synthetic methodologies highlighted the efficiency of the ultrasound-assisted approach.

Table 2: Comparison of Synthetic Methods for Benzofuran-Oxadiazole Derivatives

MethodTemperature (°C)TimeYield (%)Reference
ConventionalReflux24 h36-80 mdpi.com
Ultrasound-Assisted4030 min60-86 mdpi.com
Microwave-Assisted-60 s69-94 mdpi.com

These findings underscore the benefits of ultrasound irradiation as an effective, time-saving, and high-yield methodology for synthesizing benzofuran-based heterocyclic compounds. mdpi.commdpi.com

Catalytic Methodologies for Enhanced Synthesis

The use of catalysts is central to enhancing the efficiency of synthetic routes to this compound and its analogues. Catalysis can be applied to both the formation of the benzofuran ring system and the subsequent derivatization of the carbohydrazide group.

For the final condensation step to form hydrazones, acid catalysis is commonly employed. For example, the reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran (B162037) was successfully catalyzed by a small amount of concentrated hydrochloric acid (HCl) in refluxing ethanol (B145695), affording the desired product in 86% yield. mdpi.com Similarly, glacial acetic acid is frequently used as a catalyst for the condensation of benzofuran carbohydrazides with various aldehydes. nih.govijpsr.com

More advanced catalytic systems are used for the construction of the core benzofuran scaffold. A wide array of metal-based catalysts, including those based on palladium, copper, platinum, and zinc, have been developed for the synthesis of benzofuran rings. researchgate.net For instance, CuBr has been used to catalyze the coupling of N-tosylhydrazones and terminal alkynes for the synthesis of benzofurans. tandfonline.com The synthesis of indeno[1,2-b]benzofuran derivatives has been efficiently achieved using the organocatalyst tetrapropylammonium (B79313) bromide (TPAB). scielo.org.za

Optimization of Reaction Conditions and Process Yields

Systematic optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing product yields and process efficiency. Studies on the synthesis of benzofuran carbohydrazide analogues provide clear examples of how these optimizations lead to improved outcomes.

Solvent selection plays a critical role in reaction success. In one study synthesizing N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, various solvents were tested to determine the optimal medium for the reaction between benzofuran-2-carboxylic acid hydrazide and indoline-2,3-dione. derpharmachemica.com The results demonstrated that conducting the reaction in water under reflux conditions provided the highest yield compared to several organic solvents. derpharmachemica.com

Table 3: Effect of Solvent on the Yield of a Benzofuran Hydrazone Derivative

SolventYield (%)Reference
Water91 derpharmachemica.com
Ethanol82 derpharmachemica.com
Methanol76 derpharmachemica.com
THF65 derpharmachemica.com
Dioxane62 derpharmachemica.com
Acetonitrile58 derpharmachemica.com

The optimization of catalyst concentration is another key factor. In the synthesis of a spiro-tricyclic benzofuran derivative, the amount of hydrochloric acid (HCl) catalyst was varied. researchgate.net The results showed that 2.0 N HCl was the optimal choice, leading to a 76% yield, whereas increasing or decreasing the concentration led to lower yields. researchgate.net

Furthermore, as discussed in section 2.4.1.2, the choice of synthetic methodology itself is a form of process optimization. Shifting from conventional heating to ultrasound or microwave-assisted synthesis has been shown to dramatically increase yields and reduce reaction times for benzofuran-based compounds. mdpi.commdpi.com For example, yields for some benzofuran–oxadiazole derivatives increased from 78% with conventional methods to 94% using microwave irradiation, while reaction time plummeted from 24 hours to just 60 seconds. mdpi.com This highlights a clear path toward optimizing both the yield and the efficiency of the synthesis.

Reactions at the Hydrazide Moiety

The hydrazide group is the focal point of reactivity in this compound, enabling the synthesis of diverse and complex molecular architectures. Its dual nucleophilic nature allows for both simple condensation reactions and more complex cyclocondensation pathways, leading to the formation of various heterocyclic rings.

Formation of Hydrazones and Schiff Bases

The reaction of the terminal amino group of the hydrazide with carbonyl compounds is a fundamental transformation, yielding hydrazones, which are a subclass of Schiff bases. These compounds are not only stable entities in their own right but also serve as crucial intermediates for further synthetic manipulations. The general structure of these compounds features an azomethine group (-N=CH-). mdpi.comscienceopen.com

The condensation of this compound with a variety of aldehydes and ketones is a straightforward and widely employed method for generating hydrazone derivatives. derpharmachemica.com This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the respective carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. asianpubs.orgmdpi.comresearchgate.netijpsr.com

The reaction proceeds via nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of hydrazones. A diverse range of aromatic and heterocyclic aldehydes, as well as cyclic and acyclic ketones, have been successfully condensed with this compound and its analogs to produce a library of novel hydrazones. derpharmachemica.comasianpubs.orgresearchgate.netnih.gov For instance, the reaction with substituted benzaldehydes yields N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides. asianpubs.org Similarly, condensation with various cyclic ketones like cyclohexanone and cycloheptanone results in the formation of the corresponding N'-cycloalkylidene-carbohydrazides. nih.gov

Table 1: Examples of Hydrazones Synthesized from 1-Benzofuran-carbohydrazide Analogs and Carbonyl Compounds

Carbonyl CompoundResulting Hydrazone DerivativeReference
VeratraldehydeN'-(Veratralidene)-1-benzofuran-2-carbohydrazide asianpubs.org
2-Acetylbenzofuran(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.com
4-Methoxy BenzaldehydeN'-(4-methoxy benzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide ijpsr.com
Substituted BenzaldehydesN'-(Benzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazides rasayanjournal.co.in
4-Substituted BenzaldehydesHydrazone ligands of benzofuran-2-carbohydrazide derpharmachemica.com
Cyclic Ketones (e.g., Cyclohexanone)N'-Cyclohexylidene-4-methyl-2-phenylthiazole-5-carbohydrazide nih.gov

The electronic nature of substituents on the aldehyde or ketone reactant can influence the rate and outcome of the condensation reaction. Electron-withdrawing groups on the aromatic ring of an aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the hydrazide. Conversely, electron-donating groups may have the opposite effect.

Furthermore, the substituents on the resulting hydrazone can impact its subsequent reactivity. For example, the presence of specific functional groups on the aryl ring of the hydrazone can be exploited for further cyclization reactions, leading to more complex heterocyclic systems. The bromine atom at the 5-position of some indole-based carbohydrazides, for instance, has been noted for its role in electronic stabilization.

Cyclocondensation Reactions

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the intramolecular cyclization of a suitable precursor, often in the presence of a dehydrating or cyclizing agent.

The 1,2,4-triazole ring system is a prominent scaffold in medicinal chemistry. One common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) intermediates, which can be derived from carbohydrazides. For example, the condensation of a benzofuran carbohydrazide with an isothiocyanate yields a thiosemicarbazide. nih.gov This intermediate can then be cyclized under basic conditions (e.g., using aqueous sodium hydroxide) to afford the corresponding 1,2,4-triazole-3-thione. nih.govijpsonline.com

Another approach involves the reaction of the carbohydrazide with carbon disulfide and hydrazine, which leads to the formation of 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. ntt.edu.vnvjol.info.vn The synthesis of 1,2,4-triazoles can also be achieved through various other methods, including reactions of hydrazines with formamide (B127407) or the Einhorn–Brunner reaction involving the condensation of hydrazines with diacylamines. scispace.comorganic-chemistry.org

1,3,4-Oxadiazoles represent another important class of five-membered heterocycles that can be synthesized from this compound. A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of the corresponding N'-acylhydrazones (Schiff bases). jocpr.com For instance, N'-[aryl methylidene]-1-benzofuran-2-carbohydrazides, formed by the condensation of the carbohydrazide with aromatic aldehydes, can be cyclized using reagents like chloramine-T to yield 2-(benzofuran-2-yl)-5-aryl-1,3,4-oxadiazoles. jocpr.com

Alternatively, 1,3,4-oxadiazole-2-thiols can be prepared by reacting the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. asianpubs.orgasianpubs.org The initial reaction forms a potassium dithiocarbazinate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the oxadiazole thiol. asianpubs.org Another synthetic route involves the cyclization of carbohydrazides with acetic anhydride. researchgate.net

Table 2: Examples of Synthesized 1,3,4-Oxadiazole Derivatives

Starting MaterialReagentProductReference
5-Nitro-N'-[aryl methylidene]-1-benzofuran-2-carbohydrazideChloramine-T2-(5-Nitro-1-benzofuran-2-yl)-5-aryl-1,3,4-oxadiazole jocpr.com
5-Substituted-1-benzofuran-2-carbohydrazideCarbon Disulfide5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol asianpubs.orgasianpubs.org
5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazideAcetic Anhydride1,3,4-Oxadiazole derivatives researchgate.net
5-Chloro-3-methyl-2-benzofuran carbohydrazidePhenylisothiocyanate followed by cyclization1,3,4-Oxadiazole derivatives ijpsonline.com

Reactions Involving the Benzofuran Ring System

The benzofuran ring is an aromatic system, but the reactivity of the benzene and furan rings differs significantly.

The benzofuran ring system is generally activated towards electrophilic aromatic substitution (EAS). However, the 5-carbohydrazide group is electron-withdrawing and acts as a deactivating, meta-directing group for the benzene portion of the ring system. Therefore, electrophilic attack is predicted to occur at the C4 and C6 positions, which are meta to the substituent.

Studies on analogous 5-substituted benzofurans support this reactivity pattern. For instance, Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran (an activated system) occurs at the C6 position. publish.csiro.au For the deactivated system of this compound, harsher conditions would be required for EAS reactions compared to unsubstituted benzofuran.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-1-benzofuran-5-carbohydrazide and 6-Nitro-1-benzofuran-5-carbohydrazide
BrominationBr₂, FeBr₃4-Bromo-1-benzofuran-5-carbohydrazide and 6-Bromo-1-benzofuran-5-carbohydrazide
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-1-benzofuran-5-carbohydrazide and 6-Acyl-1-benzofuran-5-carbohydrazide

In many benzofuran derivatives, the furan ring is the most nucleophilic part of the molecule, with the C2 and C3 positions being particularly susceptible to electrophilic attack and lithiation. researchgate.net However, the reactivity of these positions is strongly influenced by substituents on the benzene ring. The presence of the electron-withdrawing 5-carbohydrazide group significantly deactivates the entire benzofuran ring system towards electrophiles. This deactivation reduces the nucleophilicity of the C2 and C3 positions, making functionalization at these sites more challenging than in electron-rich or unsubstituted benzofurans. Consequently, reactions that typically occur readily at the furan ring would require more forcing conditions or alternative strategies, such as metal-halogen exchange on a pre-halogenated substrate.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. tandfonline.comorganic-chemistry.org These reactions are highly efficient for generating molecular diversity.

A carbohydrazide can act as the nucleophilic component in several MCRs. For instance, the hydrazide nitrogen could theoretically participate in Ugi or Passerini-type reactions if the conditions were adapted. While the literature describes the synthesis of complex molecules containing benzofuran or carbohydrazide moieties using MCRs, specific examples that utilize this compound as a starting component are not prominently documented. eurjchem.comrsc.org The development of MCR protocols involving this specific building block remains an area for further exploration.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of scientific databases and literature has revealed a lack of specific, publicly available experimental data for the spectroscopic and structural analysis of the chemical compound This compound . The user's request for an article detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this specific isomer cannot be fulfilled at this time due to the absence of published research detailing these analytical properties.

The user's instructions mandated a strict focus on the 5-carbohydrazide isomer of 1-benzofuran. Extensive searches were conducted to locate ¹H NMR, ¹³C NMR, advanced NMR techniques, IR spectroscopy, and mass spectrometry data specifically for this compound. However, the search results consistently yielded information for the isomeric compound, 1-Benzofuran-2-carbohydrazide , and its various derivatives.

While a significant body of research exists for the 2-carbohydrazide isomer, including detailed spectroscopic data, the difference in the position of the carbohydrazide group on the benzofuran ring (position 5 versus position 2) results in distinct chemical environments for the atoms within the molecule. Consequently, the NMR, IR, and MS data for the 2-isomer would not be scientifically accurate or representative for the 5-isomer.

Adhering to the strict instructions to focus solely on this compound and to ensure scientific accuracy, no article can be generated. Using data from an incorrect isomer would be misleading and would violate the core requirements of the user's request.

Researchers seeking to characterize this compound would need to perform the requisite spectroscopic analyses (NMR, IR, MS) on a synthesized sample of the pure compound to generate the data required for a comprehensive structural elucidation as outlined in the user's request. At present, such a characterization does not appear to be available in the accessible scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

A comprehensive search for tandem mass spectrometry data specific to 1-Benzofuran-5-carbohydrazide did not yield dedicated studies outlining its fragmentation pathways. Generally, for related benzofuran (B130515) and carbohydrazide (B1668358) compounds, MS/MS analysis is a powerful tool for structural confirmation. The fragmentation patterns are predictable to some extent based on the functional groups present.

For a molecule like this compound, one would anticipate initial fragmentation to occur at the carbohydrazide moiety. Common fragmentation pathways for similar structures often involve the loss of ammonia (B1221849) (NH₃), water (H₂O), and cleavage of the N-N bond or the bond between the carbonyl carbon and the hydrazide group. The stability of the benzofuran ring would likely lead to characteristic fragment ions corresponding to the benzofuranoyl cation. However, without experimental data, a precise fragmentation map and the relative abundance of daughter ions for this compound cannot be accurately detailed.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Without experimental XRD data, a detailed analysis of the crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound is not possible. Insights into the planarity of the benzofuran ring system relative to the carbohydrazide substituent, as well as any torsional angles, remain speculative. Studies on other benzofuran derivatives often reveal a largely planar benzofuran core.

The nature of intermolecular interactions within the crystal lattice of this compound can be hypothesized based on its functional groups. The carbohydrazide moiety is capable of forming strong hydrogen bonds, with the amine and amide protons acting as hydrogen bond donors and the carbonyl oxygen and amine nitrogen atoms acting as acceptors. These interactions would be expected to play a dominant role in the crystal packing. Additionally, π-π stacking interactions between the aromatic benzofuran rings of adjacent molecules would likely contribute to the stability of the crystal lattice. However, the specific geometry and network of these interactions cannot be described without crystallographic data.

Comprehensive Structural Assignment through Combined Spectroscopic Data Analysis

A comprehensive structural assignment of this compound would necessitate the integration of data from various spectroscopic techniques, including MS/MS and XRD, alongside Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While basic spectroscopic data for related compounds are available, the absence of detailed MS/MS and XRD data for the 5-carbohydrazide isomer prevents a complete and unambiguous structural elucidation.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of 1-Benzofuran-5-carbohydrazide were found. While DFT has been used to study the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, of other benzofuran (B130515) derivatives to understand their reactivity, nih.govresearchgate.net this analysis has not been published for the 5-carbohydrazide isomer.

Conformational Analysis and Energy Landscapes

There is no available research on the specific conformational analysis or the computed energy landscapes for this compound. Such studies are crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which influence its biological activity.

Reaction Mechanism Elucidation using Computational Methods

Transition State Analysis of Key Transformations

No computational studies detailing the transition state analysis for chemical transformations involving this compound could be located. This type of analysis is essential for understanding the energy barriers and feasibility of reaction pathways.

Reaction Pathway Prediction and Validation

There are no published computational predictions or validations of reaction pathways specifically for the synthesis or transformation of this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

While molecular docking has been extensively used to predict the binding affinity and interaction of various benzofuran derivatives with protein targets, researchgate.netafricanjournalofbiomedicalresearch.comencyclopedia.pub no studies specifically modeling the interaction of this compound with any protein were found in the available literature. These simulations are critical for in-silico screening and understanding the potential therapeutic targets of a compound. nih.gov

Applications As a Molecular Building Block in Complex Chemical Systems

Role in Heterocyclic Synthesis

The carbohydrazide (B1668358) moiety of 1-benzofuran-5-carbohydrazide is a key functional group that drives its application in heterocyclic synthesis. It can readily undergo condensation reactions with various electrophiles, leading to the formation of a wide range of five- and six-membered heterocyclic rings. This reactivity has been extensively exploited to generate novel chemical entities with potential biological activities.

Precursor to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the benzofuran (B130515) ring is annulated with another heterocyclic ring. A prominent example is its use in the synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives.

The reaction of this compound with various aromatic aldehydes yields the corresponding N'-benzylidene-1-benzofuran-2-carbohydrazides. These intermediates can then be cyclized in the presence of an oxidizing agent, such as acetic anhydride, to afford 2,5-disubstituted-1,3,4-oxadiazoles. For instance, 7-Bromo-5-chlorobenzofuran-2-carbohydrazide has been reacted with different aromatic aldehydes to produce benzofuranyl hydrazone derivatives, which upon refluxing with acetic anhydride, yielded the corresponding oxadiazoline derivatives doi.org.

Similarly, treatment of this compound with carbon disulfide in the presence of a base like potassium hydroxide, followed by cyclization, leads to the formation of 5-(1-benzofuran-5-yl)-1,3,4-oxadiazole-2-thiol (B8302150) frontiersin.org. Furthermore, reaction with potassium hydroxide, carbon disulfide, and hydrazine (B178648) hydrate (B1144303) can afford 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives bearing the benzofuran moiety electronicsandbooks.com. These synthetic strategies highlight the role of this compound as a foundational building block for accessing more complex, fused heterocyclic scaffolds.

Synthesis of Hybrid Molecules with Multiple Pharmacophoric Units

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery to develop compounds with improved or dual biological activities. This compound is an excellent platform for the synthesis of such hybrid molecules, leveraging the known biological significance of the benzofuran core.

By condensing this compound with various carbonyl-containing heterocyclic compounds, a diverse library of hybrid molecules can be generated. For example, the reaction with 2-acetylbenzofuran (B162037) has been used to synthesize novel hydrazones that combine two benzofuran moieties derpharmachemica.com. This approach has also been extended to incorporate other biologically active heterocycles. For instance, hybrid molecules containing both benzofuran and pyrazole (B372694) or thiazolidin-4-one rings have been synthesized researchgate.net. These hybrid structures are of significant interest as they may exhibit synergistic or additive pharmacological effects arising from the individual pharmacophoric components. The synthesis of such hybrid molecules underscores the importance of this compound as a versatile building block in the design of new therapeutic agents nih.govresearchgate.net.

Coordination Chemistry of this compound Derived Ligands

The hydrazone derivatives of this compound are excellent ligands for the coordination of metal ions. The presence of multiple donor atoms, typically nitrogen and oxygen, allows these ligands to form stable complexes with a variety of transition metals. The resulting metal complexes often exhibit interesting spectroscopic, magnetic, and biological properties that are distinct from the free ligands.

Synthesis of Metal Complexes with Hydrazone Ligands

Hydrazone ligands derived from this compound are typically synthesized through the condensation reaction between the carbohydrazide and a suitable aldehyde or ketone. These Schiff base ligands can then be reacted with various metal salts, such as chlorides or nitrates of copper(II), nickel(II), cobalt(II), and zinc(II), to yield the corresponding metal complexes aip.orgresearchgate.net. The synthesis is often carried out in a suitable solvent like ethanol (B145695), and the resulting complexes can be isolated as stable, often colored, solids aip.org.

The stoichiometry of the metal complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2. In many cases, the hydrazone ligand acts as a bidentate or tridentate chelating agent, coordinating to the metal center through the carbonyl oxygen and the azomethine nitrogen atoms aip.orgresearchgate.net. The coordination sphere of the metal can be completed by other ligands, such as water molecules or anions from the metal salt aip.org.

Table 1: Examples of Metal Complexes Derived from Benzofuran Carbohydrazide Hydrazones
Metal IonAldehyde/Ketone for Hydrazone FormationProposed Geometry of ComplexReference
Cu(II)4-substituted benzaldehydesSquare Planar aip.org
Ni(II)4-substituted benzaldehydesOctahedral aip.org
Zn(II)4-substituted benzaldehydesTetrahedral aip.org
Co(II)2-acetylthiopheneOctahedral researchgate.net
Cd(II)2-acetylthiopheneTetrahedral researchgate.net
Hg(II)2-acetylthiopheneTetrahedral researchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

The coordination of the hydrazone ligand to the metal center is typically confirmed through various spectroscopic techniques. In the infrared (IR) spectra of the metal complexes, a characteristic shift of the C=O (carbonyl) and C=N (azomethine) stretching vibrations to lower frequencies is observed compared to the free ligand. This shift is indicative of the coordination of the carbonyl oxygen and azomethine nitrogen to the metal ion aip.org. The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds aip.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II). In the ¹H NMR spectrum of the free ligand, the N-H proton of the hydrazone appears as a singlet, which often disappears or shifts upon complexation, further confirming the coordination.

The electronic spectra (UV-Vis) of the metal complexes provide information about the geometry of the coordination sphere. The d-d transitions observed for transition metal complexes can be used to infer whether the geometry is, for example, octahedral, tetrahedral, or square planar.

While single-crystal X-ray diffraction provides the most definitive structural information, the insolubility of many of these complexes can make growing suitable crystals challenging. However, based on spectroscopic and magnetic data, the geometries of the complexes can often be proposed with a high degree of confidence.

Theoretical Studies of Metal-Ligand Bonding

Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to gain deeper insights into the nature of the metal-ligand bonding in hydrazone complexes, including those derived from benzofuran carbohydrazide. These computational methods allow for the optimization of the molecular geometry of the complexes and the analysis of their electronic structure.

DFT calculations can predict the bond lengths and angles within the metal complex, which can be compared with experimental data where available. Furthermore, the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the reactivity and electronic properties of the complexes. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the complex.

Molecular orbital analysis can elucidate the nature of the coordination bond, showing the contribution of both ligand-to-metal donation and, in some cases, metal-to-ligand back-bonding. These theoretical investigations complement experimental findings and provide a more complete picture of the bonding and structure of these metal complexes. While specific DFT studies on this compound complexes are not extensively reported, studies on analogous benzohydrazide (B10538) and furan-based carbohydrazide metal complexes suggest that the hydrazone ligands act as strong electron donors, forming stable covalent bonds with the metal centers.

Supramolecular Chemistry Applications

The structure of this compound, featuring a rigid, aromatic benzofuran core and a flexible carbohydrazide side chain capable of hydrogen bonding, makes it a promising candidate for applications in supramolecular chemistry.

Investigation of Non-Covalent Interactions

This compound serves as an excellent model for studying various non-covalent interactions. The interplay between hydrogen bonding (N-H···O, N-H···N) from the hydrazide moiety and π-π stacking or C-H···π interactions involving the benzofuran ring system can be systematically investigated through crystallographic studies of the parent molecule or its derivatives. By co-crystallizing this compound with other molecules (coformers), it is possible to explore and understand the hierarchy and competition between different non-covalent bonds in the formation of molecular complexes and extended networks.

Table 1: Potential Non-Covalent Interactions Involving this compound

Interaction TypeParticipating GroupsPotential Role in Supramolecular Assembly
Hydrogen BondingCarbohydrazide (-CONHNH₂)Primary driving force for self-assembly, formation of tapes, sheets, or helical structures.
π-π StackingBenzofuran RingStabilization of layered structures, contribution to electronic properties.
C-H···π InteractionsBenzofuran C-H bonds and adjacent aromatic ringsDirectional control and fine-tuning of molecular packing.
Halogen Bonding(If derivatized with halogens)Can provide strong, directional interactions for crystal engineering.

Potential in Materials Science Applications

The reactive nature of the carbohydrazide group and the robust, aromatic benzofuran core suggest that this compound could be a valuable precursor in the field of materials science.

Precursors for Polymer Synthesis

The hydrazide functional group is a versatile handle for polymerization reactions. It can react with dicarbonyl compounds (like dialdehydes or diketones) to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. Furthermore, the carbohydrazide can be converted into other reactive functional groups, such as azides or isocyanates, which are precursors for the synthesis of polyureas, polyamides, or nitrogen-rich polymers. The incorporation of the rigid benzofuran unit into the polymer backbone would be expected to enhance the thermal and mechanical properties of the resulting materials.

Table 2: Potential Polymerization Reactions with this compound

Reaction TypeCo-monomerResulting Polymer ClassPotential Properties
PolycondensationDialdehydes/DiketonesPolyhydrazonesHigh thermal stability, metal-chelating ability, potential for optoelectronic applications.
Polyaddition (after derivatization to diisocyanate)Diols/DiaminesPolyurethanes/PolyureasEnhanced rigidity and thermal resistance due to the benzofuran unit.

Development of Functional Materials

The unique combination of a fluorescent benzofuran core and a metal-binding carbohydrazide group makes this compound an interesting building block for functional materials.

Chemosensors: The carbohydrazide moiety can act as a recognition site for specific metal ions or anions. Upon binding, the electronic properties of the benzofuran fluorophore could be altered, leading to a change in its fluorescence emission (either enhancement or quenching). This mechanism could be harnessed to develop selective and sensitive fluorescent chemosensors.

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are known to exhibit blue fluorescence. By incorporating this compound into polymers or as a dopant in host materials, it may be possible to develop new materials for use in OLEDs.

Metal-Organic Frameworks (MOFs): The carbohydrazide group can be used as a linker to coordinate with metal ions, potentially forming porous MOFs. These materials could have applications in gas storage, separation, and catalysis. The benzofuran unit would form the structural backbone of the organic linker.

Further experimental research is necessary to validate these potential applications and to fully explore the capabilities of this compound in the realms of supramolecular chemistry and materials science.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 1-Benzofuran-5-carbohydrazide

The synthesis of this compound traditionally relies on multi-step sequences, often starting from the corresponding carboxylic acid or its ester. Future research is geared towards developing more efficient, sustainable, and economically viable synthetic routes. Key areas of development include the adoption of green chemistry principles and advanced catalytic systems.

Catalytic Strategies: Transition-metal-catalyzed reactions are at the forefront of modern synthetic organic chemistry. nih.gov Methodologies employing palladium, copper, rhodium, and Lewis acids are being explored for the construction of the benzofuran (B130515) ring system. scilit.comnih.gov For instance, palladium- and copper-cocatalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful method for forming the benzofuran core from appropriate precursors. scilit.comnih.govacs.org Adapting these catalytic cycles to precursors of this compound could significantly improve yield and reduce waste.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. nih.gov This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES), and developing one-pot synthesis protocols that minimize purification steps and solvent usage. scilit.comnih.gov An efficient one-pot synthesis of benzofuran derivatives has been reported using copper iodide as a catalyst in an eco-friendly deep eutectic solvent, which could be adapted for the target molecule. scilit.comnih.gov Furthermore, catalyst-free methods and the use of renewable starting materials are gaining traction, aligning with the goals of sustainable chemical manufacturing. nih.govacs.org

Synthetic ApproachCatalyst/ReagentKey Features
Transition-Metal Catalysis Pd, Cu, Rh, Lewis AcidsHigh efficiency, selectivity, and functional group tolerance. scilit.comnih.govacs.org
One-Pot Synthesis Copper IodideReduced reaction time, simplified workup, and minimal waste. scilit.comnih.gov
Green Solvents Deep Eutectic Solvents (DES)Environmentally benign, potential for catalyst stabilization and recycling. scilit.comnih.gov
Renewable Feedstocks Vanillin derivativesUtilization of bio-based starting materials to enhance sustainability. acs.org

Exploration of Underutilized Derivatization Pathways and Reactivity Patterns

The this compound scaffold possesses multiple reactive sites, offering numerous possibilities for derivatization. The carbohydrazide (B1668358) group is a versatile functional handle for creating a wide array of new molecules, while the benzofuran ring itself can undergo various modifications.

Reactions of the Carbohydrazide Moiety: The carbohydrazide functional group is a cornerstone for synthesizing diverse heterocyclic systems. Common derivatization pathways include:

Hydrazone Formation: Condensation with various aldehydes and ketones yields Schiff bases known as hydrazones. google.comnih.gov These derivatives are of significant interest due to their wide range of biological activities. google.comnih.gov

Cyclization to Oxadiazoles and Triazoles: Reaction with reagents like carbon disulfide followed by cyclization can lead to the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important pharmacophores. acs.orgmdpi.com

Reactivity of the Benzofuran Core: The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature of existing substituents. Computational studies based on electrostatic potential maps suggest that electrophilic attack on the benzofuran ring typically occurs on the five-membered furan (B31954) ring, often at the C3 position. pku.edu.cn However, the reactivity can be modulated by substituents on the benzene (B151609) ring. For instance, the presence of an activating hydroxyl group can direct electrophiles like bromine to specific positions on the benzene portion of the scaffold. nih.gov Future research will likely focus on C-H functionalization, a powerful tool for directly installing new groups onto the benzofuran core, thereby avoiding the need for pre-functionalized substrates. rsc.org

Derivatization PathwayReagentsResulting Structure
Hydrazone SynthesisAldehydes/KetonesN'-(aryl/alkylidene)-1-benzofuran-5-carbohydrazide
1,3,4-Oxadiazole (B1194373) FormationCarbon Disulfide, KOH2-(1-Benzofuran-5-yl)-1,3,4-oxadiazole derivatives
1,2,4-Triazole (B32235) FormationCS₂, KOH, Hydrazine (B178648)5-(1-Benzofuran-5-yl)-4H-1,2,4-triazole-3-thiol
Electrophilic SubstitutionBromine, Acetic AcidBromo-substituted this compound
C-H ArylationAryl Halides, Pd catalystAryl-substituted this compound

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic protocols and gain deeper mechanistic insights, advanced in-situ characterization techniques are becoming indispensable. Process Analytical Technology (PAT) utilizes real-time analysis to monitor reaction progress, identify transient intermediates, and ensure process control.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for in-situ monitoring. spectroscopyonline.comfu-berlin.de By integrating probes directly into the reaction vessel, chemists can track the consumption of reactants and the formation of products and intermediates in real-time. spectroscopyonline.com This data is crucial for developing robust and scalable synthetic processes for this compound and its derivatives. For example, monitoring the characteristic carbonyl stretch of the carbohydrazide and the imine stretch of the forming hydrazone via in-situ FTIR can provide precise kinetic data and determine the optimal reaction endpoint.

Integration of Predictive Computational Models with Experimental Design for Targeted Synthesis

Computational chemistry is a powerful tool for accelerating the design and discovery of new molecules with desired properties. By integrating predictive models with experimental design, researchers can prioritize synthetic targets and reduce the time and resources spent on trial-and-error approaches.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural and electronic properties of molecules. physchemres.orgaip.org These studies can predict molecular geometries, reactivity descriptors, and spectroscopic signatures, which can guide synthetic efforts and help interpret experimental results. rsc.orgphyschemres.org For this compound, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective derivatization strategies. rsc.org

Molecular Docking: In the context of drug discovery, molecular docking is a computational technique used to predict the binding orientation of a small molecule to a biological target. researchgate.netaip.org By docking derivatives of this compound into the active sites of enzymes or receptors, researchers can predict their potential biological activity and design new compounds with improved binding affinity. lookchem.comtandfonline.comresearchgate.netnih.govnih.gov This in-silico screening approach allows for the rational design of targeted therapies. researchgate.net

Potential in Advanced Functional Materials and Nanotechnology

The benzofuran scaffold is not only relevant to medicinal chemistry but also holds significant promise for applications in materials science and nanotechnology. The conjugated π-system of benzofuran endows its derivatives with interesting electronic and optical properties.

Organic Electronics: Furan- and benzofuran-based compounds are being investigated as semiconductor materials for organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govrsc.orgresearchgate.netbohrium.com The ability to tune their electronic properties through chemical modification makes them attractive candidates for these applications. Derivatives of this compound could be explored as building blocks for novel conjugated polymers or small molecules with tailored optoelectronic characteristics.

Nanotechnology: The intersection of benzofuran chemistry and nanotechnology is an emerging area. For example, copper oxide nanoparticles have been used as catalysts for the synthesis of benzofuran derivatives, highlighting a green and efficient approach. researchgate.net Furthermore, the benzofuran scaffold itself can be incorporated into larger nanostructures or functionalized nanoparticles to create novel materials with unique properties for applications in sensing, catalysis, or drug delivery.

Strategic Development of Chemical Libraries Based on this compound Scaffold

To fully explore the chemical space and biological potential of the this compound scaffold, the strategic development of chemical libraries is essential. Diversity-oriented synthesis (DOS) and high-throughput screening (HTS) are key strategies in this endeavor.

By combining a set of diverse building blocks (e.g., various aldehydes for hydrazone formation) with the this compound core, large and structurally diverse libraries of compounds can be generated. scilit.comnih.govacs.org This combinatorial approach allows for the systematic exploration of structure-activity relationships (SAR). nih.gov High-throughput screening of these libraries against various biological targets can rapidly identify hit compounds for further optimization in drug discovery programs. nih.gov The development of efficient and modular synthetic routes is crucial for enabling the rapid assembly of these chemical libraries. scilit.comnih.govacs.org

Q & A

Q. Advanced Research Focus

  • Intermediate Stabilization : Protect reactive groups (e.g., hydrazide NH₂) using Boc or Fmoc during functionalization steps .
  • Catalytic Enhancements : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Workup Optimization : Quench reactions with ice-cold water to precipitate products and minimize byproduct solubility.

How should computational methods be integrated with experimental data to predict the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) using Gaussian or ORCA. Compare predicted IR/NMR spectra with experimental data to validate accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics in polar aprotic solvents (e.g., DMF).

What are the best practices for documenting the synthesis and characterization of this compound to ensure reproducibility?

Basic Research Focus
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Details : Specify exact molar ratios, solvent grades, and equipment (e.g., NMR frequency, XRD radiation source) .
  • Data Transparency : Include raw spectral data (e.g., NMR integrals, MS traces) in supplementary materials.
  • Reproducibility Checks : Replicate syntheses in triplicate and report average yields ± standard deviation .

How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Q. Advanced Research Focus

  • Error Analysis : Check for solvent effects (e.g., DMSO-d₆ shifting NH peaks) or tautomerism in NMR.
  • Benchmarking : Compare computational models (e.g., B3LYP/6-31G*) with NIST reference data for IR/Raman peaks .
  • Hybrid Approaches : Combine XRD-derived geometries with DFT-optimized structures to refine computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.